Chlorocarbonyl ferrocene

Organometallic Synthesis Reagent Preparation Process Chemistry

Sourcing a reliable, high-purity ferrocene acylating agent often means inconsistent yields from acid-activation workarounds or poorly characterized analogs. Chlorocarbonyl ferrocene (CAS 1293-79-4, ≥98%) eliminates this bottleneck by delivering the reactive acid chloride directly, ensuring reproducible, high-yielding conjugation of the redox-active ferrocenoyl moiety. • Direct acylation of amines, alcohols, and biomolecules without separate activation steps. • Consistent 98% purity (HPLC) for predictable electrochemical signatures in sensor and catalysis applications. • Stable supply with validated Certificates of Analysis; shipped under inert atmosphere at -20 °C to preserve electrophilic integrity.

Molecular Formula C12H8Cl2FeO2 10*
Molecular Weight 310.94
CAS No. 1293-79-4
Cat. No. B1143332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorocarbonyl ferrocene
CAS1293-79-4
Molecular FormulaC12H8Cl2FeO2 10*
Molecular Weight310.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorocarbonyl Ferrocene Core Properties


Chlorocarbonyl ferrocene (ferrocenoyl chloride, CAS: 1293-79-4) is an organoiron acyl chloride with the molecular formula C₁₁H₉ClFeO and a molecular weight of 248.49 g/mol . It is a reactive, moisture-sensitive electrophile, typically a red to brown liquid or solid, which serves as a versatile building block for introducing redox-active ferrocenyl groups into organic and organometallic structures . The compound is most commonly synthesized from ferrocenecarboxylic acid using chlorinating agents such as oxalyl chloride, with reported yields of up to 97% and a melting point of 134 °C for the pure crystalline solid . Its reactivity is defined by the presence of the chlorocarbonyl group, which enables facile acylation of nucleophiles, and the robust ferrocene core, which imparts reversible electrochemical behavior and chemical stability to its derivatives.

Why Substitution Fails for Chlorocarbonyl Ferrocene


While many ferrocene derivatives are commercially available, chlorocarbonyl ferrocene is not directly interchangeable with its closest analogs, such as ferrocenecarboxylic acid or acetylferrocene. The fundamental difference lies in the high electrophilicity of the acyl chloride group, which dictates a distinct reactivity profile, particularly in nucleophilic acyl substitution reactions. Using the parent acid for acylation would require separate, often low-yielding activation steps. Substituting another ferrocene derivative would fail to introduce the ferrocenoyl moiety at the desired position. Furthermore, the electronic and electrochemical properties of the final product are finely tuned by the linkage between the ferrocene core and the target molecule. The direct use of chlorocarbonyl ferrocene ensures the formation of a conjugated ester or amide bond, which directly influences the redox potential of the iron center , a parameter that is critical for applications in sensing and catalysis, and which would be significantly altered by a different linker group.

Chlorocarbonyl Ferrocene Quantitative Evidence


High-Yield Synthesis from Ferrocenecarboxylic Acid

The synthesis of chlorocarbonyl ferrocene from ferrocenecarboxylic acid using oxalyl chloride achieves a high yield of 97%, providing an efficient and cost-effective route to this key reagent compared to alternative chlorinating agents or multi-step procedures .

Organometallic Synthesis Reagent Preparation Process Chemistry

Regioselective Purine Acylation

In the acylation of adenine anions, the use of chlorocarbonyl ferrocene (ferrocenoyl chloride) exhibits regioselectivity governed by the steric bulk of the substituent on the purine. This contrasts with less sterically demanding acyl chlorides, which often yield uncontrolled mixtures. The N7/N9 isomer ratio can be tuned by altering the N6-substituent, providing a level of synthetic control not available with simpler acylating agents [1].

Bioorganometallic Chemistry Regioselective Synthesis Nucleoside Modification

Synthesis of Redox-Active Ferrocenyl Dendrimers

Chlorocarbonyl ferrocene is a key reagent for the synthesis of ferrocenyl-terminated dendrimers via reaction with polyamino dendrimers. This method yields macromolecules with distinct, reversible electrochemical signatures in cyclic voltammetry (CV) corresponding to the ferrocene/ferrocenium redox couple, enabling their use as 'molecular batteries' or redox sensors [1]. This contrasts with using non-redox-active terminal groups, which would render the dendrimer electrochemically silent.

Dendrimer Chemistry Molecular Electronics Electrochemical Sensing

Synthesis of Trinuclear Ferrocenophanes

The Friedel-Crafts reaction of octamethylferrocene with chlorocarbonyl ferrocene (ferrocenoyl chloride) enables the direct synthesis of trinuclear ferrocenophanes [1]. These molecules are valuable models for studying charge transport in metal-molecule-metal junctions. The use of the pre-formed acid chloride is critical for achieving this specific C-C bond formation, which would be difficult or impossible to accomplish with the parent acid or ester derivatives.

Organometallic Polymers Charge Transport Materials Chemistry

Tuning Redox Potential of Ferrocenyl Esters

Cyclic voltammetry of ferrocenyl esters synthesized from chlorocarbonyl ferrocene and various alcohols reveals that the redox potential of the ferrocene/ferrocenium couple is systematically influenced by the electronic properties of the ester group. By choosing the appropriate alcohol for acylation, the redox potential can be fine-tuned. For example, in a related study on ferrocenylmethyl esters, the Fc/Fc+ redox wave was observed in a narrow range of 146-164 mV [1], demonstrating the predictable electrochemical behavior of this class of compounds derived from the acid chloride.

Electrochemistry Redox-Active Esters Molecular Electronics

Chlorocarbonyl Ferrocene Key Applications


Ferrocene Dendrimers for Molecular Electronics

Chlorocarbonyl ferrocene is the reagent of choice for appending redox-active ferrocenyl units to the periphery of dendrimers or polymer backbones [1]. Its high reactivity with amines and alcohols ensures efficient, high-yielding functionalization. The resulting materials are studied for their charge-storage capabilities ('molecular batteries') and as active layers in sensors, where the well-defined, reversible Fc/Fc+ redox wave provides a robust analytical signal. This application leverages the compound's ability to create a direct, conjugated linkage between the ferrocene core and the macromolecular scaffold, which is essential for efficient electron transfer.

Ferrocenyl Esters and Amides as Electrochemical Probes

For the design of electrochemical sensors for ions, small molecules, or biomolecules, researchers require ferrocene derivatives with predictable and tunable redox potentials. The acylation of a recognition unit (e.g., a crown ether, a peptide, or a DNA base) with chlorocarbonyl ferrocene yields a conjugate where the ferrocene acts as a reporter group. The redox potential of this conjugate is sensitive to its chemical environment and binding events [2]. The use of the acid chloride ensures a direct and stable amide or ester link, providing a clear and reproducible electrochemical signature that is essential for quantitative sensing applications.

Organometallic Complexes and Catalysts via Direct Acylation

In coordination chemistry and catalysis, chlorocarbonyl ferrocene serves as a direct precursor for introducing a ferrocenoyl ligand onto metal centers or catalyst supports [3]. The resulting ferrocenyl-containing complexes often exhibit enhanced stability and unique redox-switchable catalytic properties. The compound's electrophilic nature allows for the straightforward synthesis of bridging ferrocenoyl complexes that are not easily accessible by other means. This route is more efficient than multi-step procedures involving protection/deprotection of the parent acid, saving time and improving overall yield for the synthetic chemist.

Regioselectively Modified Nucleoside Conjugates

The observed tunable regioselectivity in the acylation of purines [4] makes chlorocarbonyl ferrocene a valuable tool in bioorganometallic chemistry. This allows for the targeted synthesis of specific N7- or N9-ferrocenoyl nucleoside isomers, which can be used to probe DNA interactions or to develop new diagnostic tools. The ability to control the site of ferrocene attachment on a biomolecule is critical for preserving biological activity while introducing a sensitive electrochemical handle, a level of control that is not possible with more promiscuous acylating agents.

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